The imine functional group (C=N) in the molecule suggests potential applications as a building block in organic synthesis. Imines are known intermediates in the formation of various nitrogen-containing compounds, such as amines, amides, and heterocycles [PubChem, Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, ]. Research could investigate the use of Ethyl 3-ethoxy-3-iminopropionate in the synthesis of complex molecules with specific functionalities.
The presence of the ester group (COOCH2CH3) and the imine group offers possibilities for exploring biological activity. Studies could investigate if the molecule exhibits any medicinal properties, such as antimicrobial or anti-inflammatory effects. Further research would be needed to determine its potential as a drug candidate.
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, also known as ethyl 3-ethoxy-3-iminopropanoate, is an organic compound with the molecular formula C7H13NO3 and a molecular weight of approximately 159.18 g/mol. This compound features both an ester and an imine functional group, contributing to its chemical reactivity and potential applications in organic synthesis. The structural representation of this compound can be expressed through its InChI string: InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h8H,3-5H2,1-2H3
.
The presence of the imine functional group (C=N) suggests its utility as a building block in the synthesis of various nitrogen-containing compounds, including amines and heterocycles. The ethoxy group (C2H5O-) and the ethyl ester group (CH3CH2COO-) enhance its versatility in
These reactions highlight the compound's potential for use in synthetic organic chemistry.
The synthesis of propanoic acid, 3-ethoxy-3-imino-, ethyl ester typically involves several steps:
Specific synthetic pathways may vary based on desired derivatives or modifications, emphasizing the compound's versatility in organic synthesis .
Propanoic acid, 3-ethoxy-3-imino-, ethyl ester has several applications across various fields:
Several compounds share similarities with propanoic acid, 3-ethoxy-3-imino-, ethyl ester due to their structural features or functional groups:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Acetoacetate | C6H10O3 | Contains a ketone functional group; used in similar synthetic pathways |
Ethyl 2-methylpropanoate | C7H14O2 | An ester without an imine; simpler structure |
Ethyl Glyoxylate | C4H6O3 | Contains aldehyde functionality; used in various syntheses |
What distinguishes propanoic acid, 3-ethoxy-3-imino-, ethyl ester from these compounds is its dual functionality as both an imine and an ester. This unique combination allows for diverse